molecular formula C12H22N2O4 B13143383 Boc-3-(1-piperidinyl)-D-Ala-OH

Boc-3-(1-piperidinyl)-D-Ala-OH

Cat. No.: B13143383
M. Wt: 258.31 g/mol
InChI Key: DQPKRWOYCXYYSH-SECBINFHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-(1-piperidinyl)-D-Ala-OH typically involves the protection of the amino group of D-alanine with a Boc group, followed by the introduction of the piperidine ring. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The piperidine ring can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

Boc-3-(1-piperidinyl)-D-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring yields N-oxide derivatives, while reduction of the Boc group can lead to the formation of the corresponding amine .

Scientific Research Applications

Boc-3-(1-piperidinyl)-D-Ala-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-3-(1-piperidinyl)-D-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Boc-3-(1-piperidinyl)-L-Ala-OH: The L-alanine analog of Boc-3-(1-piperidinyl)-D-Ala-OH.

    Boc-3-(1-piperidinyl)-glycine: A similar compound where the side chain is replaced with a glycine residue.

    Boc-3-(1-piperidinyl)-valine: Another analog with a valine side chain.

Uniqueness

This compound is unique due to its D-alanine backbone, which can confer different stereochemical properties compared to its L-alanine counterpart. This can result in distinct biological activities and interactions with molecular targets, making it a valuable tool in research and drug development .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)14-7-5-4-6-8-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m1/s1

InChI Key

DQPKRWOYCXYYSH-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)N1CCCCC1

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)N1CCCCC1

Origin of Product

United States

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